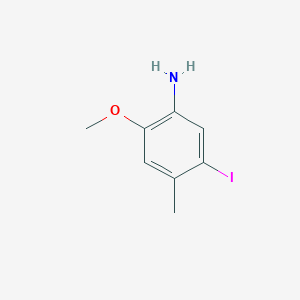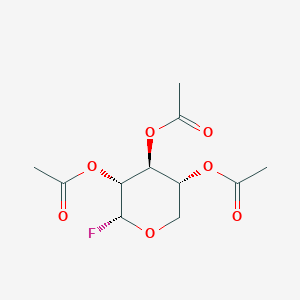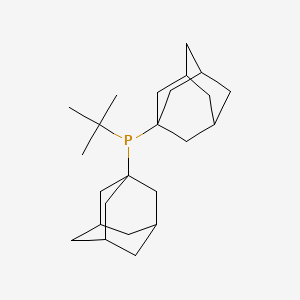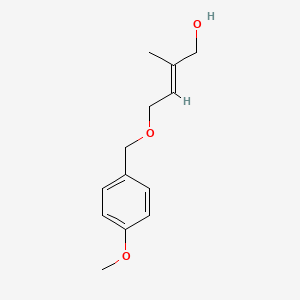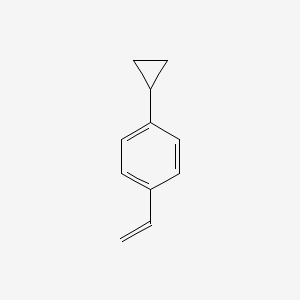
1,6-Dibromo-3,8-dimethylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dibromo-3,8-dimethylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications in various scientific domains. This compound is characterized by the presence of two bromine atoms at the 1st and 6th positions and two methyl groups at the 3rd and 8th positions on the pyrene backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dibromo-3,8-dimethylpyrene typically involves the bromination of pyrene derivatives. One common method includes dissolving pyrene in an organic solvent and adding dibromohydantoin as the brominating agent. The reaction mixture is then filtered, and the obtained solid is recrystallized to yield this compound . Another method involves the dropwise addition of bromine to pyrene under nitrogen protection, followed by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine, which is highly toxic and corrosive . The process involves careful control of reaction parameters to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
1,6-Dibromo-3,8-dimethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as bipyridine and terpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently used, with reagents such as aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions include substituted pyrene derivatives, which are valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials .
科学研究应用
1,6-Dibromo-3,8-dimethylpyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and functional materials.
Materials Science: The compound is used in the development of conjugated copolymers with exceptional iodine adsorption capabilities and metal ion capture potential.
Nanotechnology: It plays a crucial role in the controlled synthesis of parallel graphene nanoribbons, which are essential for nanodevices.
Environmental Studies: The compound’s reactivity and toxicity make it a subject of environmental impact studies, particularly in the context of pollution and remediation.
作用机制
The mechanism of action of 1,6-dibromo-3,8-dimethylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms at the 1st and 6th positions activate the pyrene ring towards nucleophilic attack, facilitating various substitution and coupling reactions . The compound’s reactivity is influenced by the electronic effects of the bromine and methyl substituents, which dictate the preferential sites for chemical reactions .
相似化合物的比较
Similar Compounds
1,6-Dibromo-3,8-diethylpyrene: Similar in structure but with ethyl groups instead of methyl groups.
1,3,6,8-Tetrabromopyrene: Contains four bromine atoms, leading to different reactivity and applications.
1,6-Dibromopyrene: Lacks the methyl groups, resulting in different electronic properties and reactivity.
Uniqueness
1,6-Dibromo-3,8-dimethylpyrene is unique due to the specific positioning of bromine and methyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of advanced materials and nanotechnology applications .
属性
分子式 |
C18H12Br2 |
|---|---|
分子量 |
388.1 g/mol |
IUPAC 名称 |
1,6-dibromo-3,8-dimethylpyrene |
InChI |
InChI=1S/C18H12Br2/c1-9-7-15(19)13-6-4-12-10(2)8-16(20)14-5-3-11(9)17(13)18(12)14/h3-8H,1-2H3 |
InChI 键 |
SXPJGVFBGPPXAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


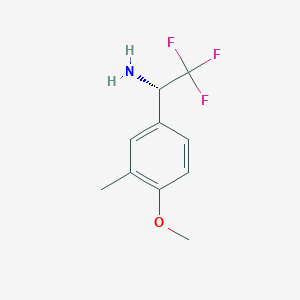
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
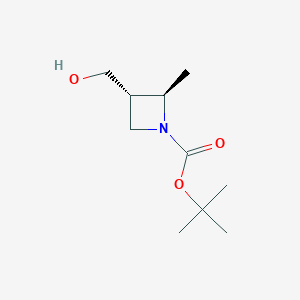
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
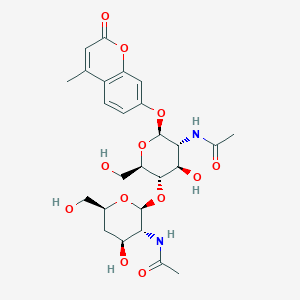
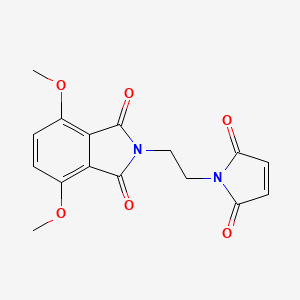
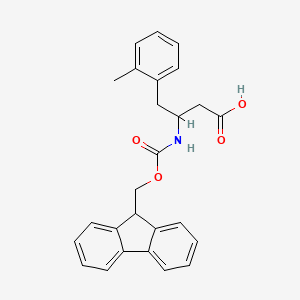
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)
